4,6-Dimethyl-3-nitropyridin-2-amine
Overview
Description
4,6-Dimethyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4th and 6th positions, a nitro group at the 3rd position, and an amino group at the 2nd position
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4,6-dimethyl-3-nitropyridin-2-amine belongs, are known to interact with various biological targets due to their electron-deficient aromatic ring .
Biochemical Pathways
Nitropyridines are known to be involved in various biochemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4,6-dimethylpyridin-2-amine. One common method is the reaction of 4,6-dimethylpyridin-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3rd position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,6-Dimethyl-3-aminopyridin-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 4,6-Dimethyl-3-nitropyridine-2-carboxylic acid.
Scientific Research Applications
4,6-Dimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
4,6-Dimethyl-3-nitropyridin-2-amine can be compared with other similar compounds such as:
4,6-Dimethyl-2-nitropyridine: Lacks the amino group at the 2nd position, resulting in different reactivity and applications.
3,5-Dimethyl-4-nitropyridin-2-amine:
2-Amino-4,6-dimethylpyridine: Lacks the nitro group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDWNSISXBATQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305389 | |
Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-23-2 | |
Record name | 4,6-Dimethyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22934-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170629 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022934232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22934-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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